molecular formula C21H19N5O4S B12144532 N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide

Cat. No.: B12144532
M. Wt: 437.5 g/mol
InChI Key: VXWHOZJPTAJJBJ-UHFFFAOYSA-N
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Description

N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide is a complex organic compound that features a unique combination of functional groups, including an acetylamino group, furan rings, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of Furan Rings: The furan rings are introduced through a Friedel-Crafts acylation reaction, where furfural or furfuryl alcohol reacts with the triazole intermediate.

    Acetylation: The acetylamino group is introduced by acetylation of the amine group using acetic anhydride or acetyl chloride.

    Final Coupling: The final step involves coupling the acetylamino-phenyl group with the triazole-furan intermediate using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan rings can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various acylated derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving triazole and furan rings. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide has potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, allowing it to mimic or inhibit natural substrates. The furan rings can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Lacks the additional furan ring, potentially altering its chemical reactivity and biological activity.

    N-(4-Acetylamino-phenyl)-2-(5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide: Contains a thiophene ring instead of a furan ring, which may affect its electronic properties and interactions with biological targets.

Uniqueness

The presence of two furan rings and a triazole ring in N-(4-Acetylamino-phenyl)-2-(5-furan-2-yl-4-furan-2-ylmethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide makes it unique compared to similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H19N5O4S

Molecular Weight

437.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[5-(furan-2-yl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H19N5O4S/c1-14(27)22-15-6-8-16(9-7-15)23-19(28)13-31-21-25-24-20(18-5-3-11-30-18)26(21)12-17-4-2-10-29-17/h2-11H,12-13H2,1H3,(H,22,27)(H,23,28)

InChI Key

VXWHOZJPTAJJBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CO4

Origin of Product

United States

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